2,4,5-Trimethoxyamphetamine

Description

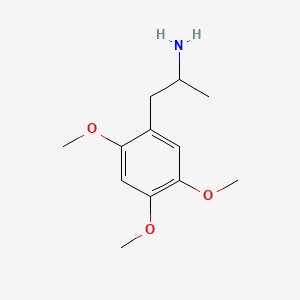

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,5-trimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8H,5,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSIMAWGATVNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15995-72-9 (hydrochloride) | |

| Record name | 2,4,5-Trimethoxyphenylisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00874364 | |

| Record name | 2,4,5-Trimethoxyamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-09-6, 22199-15-1 | |

| Record name | 2,4,5-Trimethoxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethoxyphenylisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, 2,4,5-trimethoxy-alpha-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethoxyamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMA-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713Z3SL0TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2,4,5-Trimethoxyamphetamine (TMA-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the mechanism of action for 2,4,5-Trimethoxyamphetamine (TMA-2), a potent psychedelic compound of the substituted amphetamine class. Moving beyond a surface-level description, we delve into the specific molecular interactions, intracellular signaling cascades, and structure-activity relationships that define its pharmacological profile. This document synthesizes current research to explain the causality from receptor binding to downstream neurobiological effects, offering field-proven insights for researchers in pharmacology and neuroscience. Detailed experimental workflows and quantitative data are presented to create a self-validating and authoritative resource.

Introduction: Defining this compound

This compound, commonly known as TMA-2, is a synthetic psychoactive substance belonging to the phenethylamine and amphetamine chemical classes.[1] It is a positional isomer of trimethoxyamphetamine, with the methoxy groups located at the 2, 4, and 5 positions of the phenyl ring.[1] This specific substitution pattern is critical for its potent psychedelic activity, distinguishing it significantly from its other isomers, such as the less potent 3,4,5-Trimethoxyamphetamine (TMA-1).[2][3] The primary psychoactive effects of TMA-2 are attributed to its interaction with the serotonergic system, a hallmark of "classic" psychedelics.[2][4] Understanding its precise mechanism is crucial for the broader study of serotonergic receptor function and the neurobiology of psychedelic-induced altered states of consciousness.

Core Pharmacodynamics: Receptor Interaction Profile

The pharmacological activity of TMA-2 is defined by its binding affinity and functional efficacy at various neurotransmitter receptors. Its psychedelic effects are primarily mediated through its agonistic activity at serotonin 5-HT₂ family receptors, with a distinct selectivity profile.

Primary Target: The Serotonin 5-HT₂ₐ Receptor

The principal molecular target responsible for the hallucinogenic and psychoactive effects of TMA-2 is the serotonin 5-HT₂ₐ receptor (5-HT₂ₐR).[2][4] Like other classic psychedelics such as LSD and psilocybin, TMA-2 acts as an agonist at this receptor.[4][5] This interaction is the initiating event for the cascade of neurobiological changes that result in the compound's characteristic subjective effects.

Quantitative Receptor Binding and Functional Activity

The interaction of TMA-2 with its target receptors has been quantified through in vitro pharmacological assays. These studies determine the binding affinity (Kᵢ), which reflects how tightly the drug binds to the receptor, and the functional potency (EC₅₀) and efficacy (Eₘₐₓ), which describe the drug's ability to activate the receptor and the maximum response it can produce.

| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Maximal Efficacy (Eₘₐₓ, %) |

| Serotonin 5-HT₂ₐ | 1,300 - 1,650[1][6] | 190[1] | 84[1] |

| Serotonin 5-HT₂C | ~14x weaker than 5-HT₂ₐ[6] | - | - |

| Serotonin 5-HT₂B | Active[1] | - | - |

| Serotonin 5-HT₁ₐ | > 5,600 (did not bind)[4][6] | - | - |

| Dopamine D₂ | Moderate affinity | - | - |

| Monoamine Transporters | Inactive[1] | - | - |

| Rat TAAR1 | 3,100[1] | - | - |

Table 1: Summary of TMA-2 Receptor Binding and Functional Data.

This binding profile reveals a clear selectivity for the 5-HT₂ₐ receptor over the 5-HT₁ₐ and 5-HT₂C subtypes.[2][6] While it demonstrates some activity at the 5-HT₂B receptor and moderate affinity for the D₂ receptor, its primary psychedelic mechanism is confidently attributed to 5-HT₂ₐR agonism.[1] Notably, TMA-2 is inactive at the monoamine transporters, indicating it does not act as a releasing agent or reuptake inhibitor for serotonin, dopamine, or norepinephrine.[1]

Intracellular Signaling: The Post-Receptor Cascade

Activation of the 5-HT₂ₐ receptor by TMA-2 initiates a well-characterized intracellular signaling pathway. The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G-proteins.

The signaling cascade proceeds as follows:

-

Receptor Activation: TMA-2 binds to and stabilizes an active conformation of the 5-HT₂ₐ receptor.

-

G-Protein Coupling: The activated receptor engages the heterotrimeric G-protein Gαq/11, causing the exchange of GDP for GTP on the α-subunit.

-

Effector Enzyme Activation: The GTP-bound Gαq subunit dissociates and activates its primary effector, Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

DAG remains in the cell membrane where it, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

-

-

Cellular Response: Activated PKC and elevated Ca²⁺ levels lead to the phosphorylation of numerous downstream protein targets, ultimately altering neuronal excitability, gene expression, and promoting neuroplasticity.[5]

Caption: Workflow for a competitive radioligand binding assay.

Neurobiological Consequences and Functional Outcomes

The molecular mechanism of TMA-2 at the 5-HT₂ₐ receptor translates into large-scale changes in brain function and subjective experience.

-

Disruption of Brain Networks: Psychedelics acutely disrupt the communication and synchronization within and between large-scale brain networks. [7]A key effect is the reduction of functional connectivity and activity within the Default Mode Network (DMN), a network involved in self-referential thought and introspection. [8]This disruption is thought to underlie the phenomenon of "ego dissolution" reported by users.

-

Promotion of Neuroplasticity: A single administration of a psychedelic can induce profound and lasting effects on neuroplasticity. [5]Agonism at 5-HT₂ₐ receptors has been shown to promote structural and functional plasticity, including changes in synaptic connections and the growth of dendritic spines. These effects may contribute to the potential therapeutic benefits of psychedelics by allowing the brain to escape rigid, pathological patterns of thought and emotion. [8]

-

Subjective Psychedelic Effects: The culmination of these neurobiological changes is a potent psychedelic experience. The effects of TMA-2 are reported to last 8-12 hours and include intense closed-eye kaleidoscopic imagery, visual distortions, auditory enhancement, and profound changes in thought and emotion. [1]

Conclusion

The mechanism of action of this compound is centered on its function as a selective agonist at the serotonin 5-HT₂ₐ receptor. This primary interaction, governed by a specific structure-activity relationship, initiates a Gq/11-mediated intracellular signaling cascade that alters neuronal function. These molecular events scale up to produce profound changes in large-scale brain network dynamics and promote neuroplasticity, ultimately resulting in the potent and long-lasting psychedelic experience characteristic of the compound. A thorough understanding of this mechanism provides a critical foundation for research into serotonergic systems, the neurobiology of consciousness, and the development of novel therapeutics.

References

- Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology.

- Wikipedia. (n.d.). This compound.

- Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PubMed Central.

- Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PubMed.

- Grokipedia. (n.d.). 3,4,5-Trimethoxyamphetamine.

- Olson, D. E. (2021). The effects of psychedelics on neuronal physiology. PubMed Central.

- Wikipedia. (n.d.). 3,4,5-Trimethoxyamphetamine.

- American Brain Foundation. (2024). How Psychedelics Affect the Brain.

- González-Maeso, J. (2024). From Hallucinations to Healing: Neurobiology of Psychedelics | TEDxYouth@RVA. YouTube.

- Vaca-Escobar, K., et al. (2024). A Systematic Review of the Neurocognitive Effects of Psychedelics in Healthy Populations: Implications for Depressive Disorders and Post-Traumatic Stress Disorder. PubMed Central.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of psychedelics on neuronal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 7. americanbrainfoundation.org [americanbrainfoundation.org]

- 8. A Systematic Review of the Neurocognitive Effects of Psychedelics in Healthy Populations: Implications for Depressive Disorders and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 2,4,5-Trimethoxyamphetamine (TMA-2): A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of 2,4,5-Trimethoxyamphetamine (TMA-2), a synthetic psychedelic compound belonging to the phenethylamine and amphetamine chemical classes.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on TMA-2's mechanism of action, receptor binding profile, structure-activity relationships, and metabolic pathways.

Introduction: Understanding this compound

This compound, also known as TMA-2, is a positional isomer of 3,4,5-trimethoxyamphetamine (TMA) and is notable for being the 4-methoxylated member of the DOx series of psychedelic drugs.[1] Its psychoactive effects, characterized by hallucinogenic experiences, are significantly more potent than its isomer TMA.[1][2] In his book "PiHKAL," Alexander Shulgin documented the oral dosage of TMA-2 to be between 20 to 40 mg, with a duration of action lasting 8 to 12 hours.[1] The primary mechanism underlying these effects is its interaction with the serotonergic system, a common feature of classic psychedelics.[3][4][5]

Primary Mechanism of Action: Serotonin 5-HT₂ₐ Receptor Agonism

The principal psychoactive effects of TMA-2 are attributed to its activity as a partial agonist at the serotonin 5-HT₂ₐ receptor.[3][4][5] This G-protein coupled receptor is a key target for a wide range of psychedelic compounds, including LSD, psilocybin, and mescaline.[4][6][7] Activation of the 5-HT₂ₐ receptor is believed to mediate the profound alterations in perception, mood, and cognition that characterize the psychedelic experience.[4][7][8] The interaction of TMA-2 with this receptor initiates a cascade of intracellular signaling events, leading to its characteristic pharmacological effects.

Downstream Signaling Pathway

The agonistic binding of TMA-2 to the 5-HT₂ₐ receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, ultimately leading to downstream neuronal effects.

Caption: Simplified signaling pathway of 5-HT₂ₐ receptor activation by TMA-2.

Receptor Binding Profile and Pharmacodynamics

The pharmacological activity of TMA-2 is not limited to the 5-HT₂ₐ receptor. Its affinity for various other monoamine receptors has been characterized, providing a more complete picture of its complex pharmacodynamic profile.

Receptor Binding Affinities (Kᵢ) and Functional Activity (EC₅₀, Eₘₐₓ)

The binding affinity (Kᵢ) represents the concentration of a ligand required to occupy 50% of the receptors, with a lower value indicating a higher affinity. The half-maximal effective concentration (EC₅₀) is the concentration of a drug that gives half of the maximal response, and the maximal efficacy (Eₘₐₓ) is the maximum response a drug can produce.

| Receptor Subtype | Binding Affinity (Kᵢ) [nM] | EC₅₀ [nM] | Eₘₐₓ [%] | Notes |

| Serotonin 5-HT₂ₐ | 1,300 - 1,700[1][3][5] | 190[1] | 84[1] | Primary target for psychedelic effects. |

| Serotonin 5-HT₂ₒ | 61 - 4,400[3][5] | - | - | Lower affinity than for 5-HT₂ₐ. |

| Serotonin 5-HT₁ₐ | ≥ 2,700[3][5] | - | - | Very low to no significant affinity.[3][5] |

| Serotonin 5-HT₂ₑ | Active, but to a much lesser extent than 5-HT₂ₐ.[1] | - | - | |

| Trace Amine-Associated Receptor 1 (TAAR1) | 3,100 (rat)[1][5] | - | - | Inactive at mouse TAAR1.[1] |

| Adrenergic α₁ and α₂ | Investigated, but specific Kᵢ values for TMA-2 are not consistently detailed.[5] | - | - | |

| Dopaminergic D₂ | Low affinity.[5] | - | - | |

| Monoamine Transporters | Inactive.[1] | - | - |

This data demonstrates a clear selectivity of TMA-2 for the 5-HT₂ₐ receptor over other serotonin receptor subtypes and monoamine transporters.[5]

Structure-Activity Relationships (SAR)

The pharmacological properties of TMA-2 are intrinsically linked to its chemical structure, particularly the placement of the three methoxy groups on the phenyl ring.

The Importance of the 2,4,5-Substitution Pattern

The 2,4,5-trimethoxy substitution pattern is crucial for the potent psychoactive effects of TMA-2.[3][5] Altering the positions of these methoxy groups, as seen in its isomers (e.g., 3,4,5-TMA), leads to a significant decrease in potency.[1][2] For instance, 3,4,5-TMA is roughly 6 times less potent than TMA-2.[3] This highlights the critical role of the specific arrangement of substituents on the aromatic ring in determining the affinity and efficacy at the 5-HT₂ₐ receptor.

The α-Methyl Group

The presence of an α-methyl group on the side chain classifies TMA-2 as an amphetamine.[5] This structural feature contributes to its metabolic stability and influences its receptor affinity and selectivity compared to its phenethylamine counterpart, 2,4,5-trimethoxyphenethylamine.[5]

Metabolism and Detection

Understanding the metabolic fate of TMA-2 is crucial for both pharmacokinetic studies and toxicological analysis.

Metabolic Pathways

Studies in rats have shown that TMA-2 undergoes several metabolic transformations.[9][10] The primary metabolic pathways include:

-

Oxidative deamination: This leads to the formation of the corresponding ketone, which can then be reduced to an alcohol.[9][10]

-

O-demethylation: This is followed by oxidative deamination.[9][10]

The resulting metabolites with hydroxyl groups are partially excreted in the urine as glucuronide and/or sulfate conjugates.[9][10]

Analytical Detection

Gas chromatography-mass spectrometry (GC-MS) is a standard technique used for the detection and identification of TMA-2 and its metabolites in biological samples such as urine.[9][10] A systematic toxicological analysis procedure involving acid hydrolysis, liquid-liquid extraction, and microwave-assisted acetylation has been developed for this purpose.[10]

Experimental Protocols: Receptor Binding Assay

To provide a practical context, the following is a generalized, step-by-step methodology for a competitive radioligand binding assay, a common experimental procedure to determine the binding affinity of a compound like TMA-2 for a specific receptor.

Workflow for a Radioligand Binding Assay

Caption: A generalized workflow for a competitive radioligand binding assay.

Detailed Methodology

-

Membrane Preparation: Homogenize tissues or cultured cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT₂ₐ receptor gene) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in the assay buffer.

-

Assay Setup: In a multi-well plate, add the prepared cell membranes, a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ), and varying concentrations of the unlabeled test compound (TMA-2).

-

Incubation: Incubate the plates at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Broader Pharmacological Considerations

While the primary focus is on the serotonergic system, it is important to consider other potential pharmacological actions of amphetamine derivatives.

Monoamine Oxidase (MAO) Inhibition

Some amphetamine derivatives are known to be inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[11][12][13][14] However, TMA-2 is reported to be inactive as a monoamine oxidase inhibitor.[2] This distinguishes it from other amphetamines that may have a mixed mechanism of action involving both receptor agonism and enzyme inhibition.

Conclusion

The pharmacological profile of this compound is characterized by its potent partial agonism at the serotonin 5-HT₂ₐ receptor, which is the primary driver of its psychedelic effects. Its specific 2,4,5-substitution pattern is a key determinant of this activity. While it interacts with other monoamine receptors, it does so with significantly lower affinity. A thorough understanding of its receptor binding profile, structure-activity relationships, and metabolic pathways is essential for researchers investigating its therapeutic potential and toxicological properties.

References

- Serotonin 5-HT2A receptor agonist - Wikipedia. (n.d.).

- Harvey, J. A. (2003). Role of the Serotonin 5-HT2A Receptor in Learning. Learning & Memory, 10(5), 355–362.

- Koller, K., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423.

- This compound - Wikipedia. (n.d.).

- This compound | 1083-09-6. (n.d.). Biosynth.

- Reyes-Parada, M., et al. (2020). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology, 10, 1590.

- Novel Compounds as 5-HT2A Agonists for Treating Depression. (2025). ACS Medicinal Chemistry Letters.

- Braden, M. R., et al. (2006). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Neuropharmacology, 51(5), 941–949.

- Mantle, T. J., Tipton, K. F., & Garrett, N. J. (1976). Inhibition of monoamine oxidase by amphetamine and related compounds. Biochemical Pharmacology, 25(18), 2073–2077.

- 5-HT2A receptor - Wikipedia. (n.d.).

- Reyes-Parada, M., et al. (2020). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology, 10, 1590. [Link]

- This compound hydrochloride | 15995-72-9. (n.d.). Benchchem.

- 3,4,5-Trimethoxyamphetamine - Grokipedia. (n.d.).

- Ewald, A. H., et al. (2006). Designer drug this compound (TMA-2): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. Journal of Mass Spectrometry, 41(9), 1140–1148. [Link]

- Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Molecular Aspects of Medicine, 42, 1–11.

- Everything we know about the 5-HT2A (serotonin) receptor. (2022, May 4). REPROCELL.

- Modification of Monoaminergic Activity by MAO Inhibitors Influences Methamphetamine Actions. (n.d.). AboutScience.

- Koller, K., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]

- 3,4,5-Trimethoxyamphetamine - Wikipedia. (n.d.).

- Ewald, A. H., et al. (2006). Designer drug this compound (TMA-2): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. Journal of Mass Spectrometry, 41(9), 1140–1148. [Link]

- Nichols, D. E. (2016). Chemistry and Structure-Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences, 36, 1–43. [Link]

- 3C (psychedelics) - Wikipedia. (n.d.).

- Nichols, D. E. (2016). Chemistry and Structure–Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences, 36, 1–43. [Link]

- Biel, J. H. (1970). Amphetamines: Structure-Activity Relationships. In E. Costa & S. Garattini (Eds.)

- 1083-09-6, this compound Formula. (n.d.). ECHEMI.

- EMCDDA. (2003). Report on the risk assessment of TMA-2 in the framework of the joint action on new synthetic drugs.

- Biel, J. H. (1970). Amphetamines: Structure-Activity Relationships. In E. Costa & S. Garattini (Eds.), Amphetamines and Related Compounds (pp. 3–19). Raven Press. [Link]

- Shulgin, A. T. (1975). The Six Trimethoxyphenylisopropylamines (Trimethoxyamphetamines). Journal of Medicinal Chemistry, 18(10), 1000–1002. [Link]

- 2,4,6-Trimethoxyamphetamine | 15402-79-6. (n.d.). Benchchem.

- When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. (2025).

- Trimethoxyamphetamine. (2022, December 30).

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Designer drug this compound (TMA-2): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of monoamine oxidase by amphetamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]

2,4,5-Trimethoxyamphetamine serotonin 5-HT2A receptor affinity

An In-depth Technical Guide to the Serotonin 5-HT2A Receptor Affinity of 2,4,5-Trimethoxyamphetamine

Introduction

This guide provides a comprehensive technical overview of this compound (TMA-2), with a specific focus on its interaction with the serotonin 5-HT2A receptor. As a psychedelic compound of the phenethylamine and amphetamine families, TMA-2's pharmacological profile is intrinsically linked to its affinity and functional activity at this key receptor.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies and an analysis of the structure-activity relationships that define TMA-2's effects.

TMA-2 is a positional isomer of trimethoxyamphetamine, and its 2,4,5-substitution pattern is crucial to its psychoactive properties.[2][3] The primary molecular target for classic psychedelic drugs is the 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[4][5][6] Activation of this receptor initiates a cascade of intracellular signaling events that are believed to underlie the profound alterations in perception, cognition, and mood associated with psychedelic experiences.[7][8] Therefore, a thorough understanding of TMA-2's binding affinity and functional efficacy at the 5-HT2A receptor is fundamental to elucidating its mechanism of action.

Part 1: Characterizing Receptor Affinity via Radioligand Binding Assays

The initial and most fundamental step in characterizing the interaction between TMA-2 and the 5-HT2A receptor is to determine its binding affinity (Ki). Radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of how tightly a compound binds to a receptor.

Principle of Competitive Radioligand Binding

This technique involves the use of a radiolabeled ligand (a molecule with a radioactive isotope) that has a known high affinity for the 5-HT2A receptor. The assay measures the ability of an unlabeled test compound, in this case TMA-2, to compete with and displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the ligand for the receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: 5-HT2A Radioligand Binding Assay

This protocol outlines a standard procedure for determining the Ki of TMA-2 at the human 5-HT2A receptor.

Materials and Reagents:

-

Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.[9]

-

Radioligand: [3H]Ketanserin or DOI are commonly used radioligands for the 5-HT2A receptor.[10][11]

-

Test Compound: this compound (TMA-2).

-

Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., 1 µM Ketanserin) to determine non-specific binding.[10]

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[12]

-

Filtration System: 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters) and a vacuum manifold.[13]

-

Scintillation Counter: A microplate scintillation counter for quantifying radioactivity.[13]

-

Polyethyleneimine (PEI): For pre-soaking filter plates to reduce non-specific binding.[12][13]

Step-by-Step Methodology:

-

Plate Preparation: Pre-soak the wells of the 96-well filter plate with 0.3-0.5% PEI for at least 2 hours to minimize non-specific binding of the radioligand to the filter.[12][13]

-

Reagent Preparation:

-

Thaw the receptor membrane preparation on ice and resuspend it in ice-cold assay buffer to a desired protein concentration (typically 70-165 µg of protein/well).[12][13]

-

Prepare serial dilutions of TMA-2 in assay buffer.

-

Prepare the radioligand solution in assay buffer at a concentration close to its Kd value (e.g., 0.5 nM for [3H]ketanserin).[10]

-

-

Assay Incubation:

-

To each well of the filter plate, add the following in order:

-

Receptor membrane preparation.

-

Either the test compound (TMA-2 at various concentrations), buffer (for total binding), or the non-specific binding control.

-

Radioligand solution.

-

-

Incubate the plate for 60 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[10][12]

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration using a cell harvester.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[12]

-

Data Analysis:

-

The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of TMA-2.

-

A competition binding curve is generated by plotting the percentage of specific binding against the log concentration of TMA-2.

-

The IC50 value is determined from this curve using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of the Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Part 2: Assessing Functional Activity at the 5-HT2A Receptor

While binding affinity is a critical parameter, it does not provide information about the functional consequences of that binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. Functional assays are therefore essential to determine the potency (EC50) and efficacy (Emax) of TMA-2.

Gq/11-Mediated Signaling Pathway

The 5-HT2A receptor primarily couples to the Gq/G11 family of G proteins.[4][5] Agonist binding triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[14][15]

This assay quantifies the accumulation of IP1, a downstream metabolite of IP3, as a measure of Gq/11 pathway activation.

Materials and Reagents:

-

Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

-

Assay Kit: A commercially available IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

Test Compound: this compound (TMA-2).

-

Reference Agonist: Serotonin (5-HT).

Step-by-Step Methodology:

-

Cell Plating: Seed the 5-HT2A-expressing cells into a 96-well plate and incubate overnight.

-

Compound Addition: Remove the culture medium and add varying concentrations of TMA-2 or the reference agonist (5-HT) to the cells.

-

Incubation: Incubate the plate according to the assay kit's instructions to allow for IP1 accumulation.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

-

Signal Reading: After a final incubation period, read the plate on an HTRF-compatible reader.

Data Analysis:

-

The HTRF ratio is used to calculate the concentration of IP1 produced.

-

A dose-response curve is generated by plotting the IP1 concentration against the log concentration of TMA-2.

-

The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal efficacy relative to the reference agonist) are determined from this curve.

Caption: Agonist-induced 5-HT2A receptor phosphorylation and β-arrestin recruitment.

Part 3: Data Synthesis and Interpretation

A comprehensive understanding of TMA-2's interaction with the 5-HT2A receptor requires synthesizing data from both binding and functional assays.

Quantitative Pharmacological Data for TMA-2

The following table summarizes the reported binding affinity and functional potency of TMA-2 at the serotonin 5-HT2A receptor.

| Parameter | Value (nM) | Assay Type | Reference |

| Ki | 1,300 nM | Radioligand Binding | [1] |

| Ki | 1,650 nM | Radioligand Binding | [1] |

| Ki | 22,340 nM | Radioligand Binding ([3H]ketanserin) | [13] |

| EC50 | 190 nM | Functional Assay | [1] |

Note: Variations in reported values can arise from differences in experimental conditions, such as the radioligand used, receptor source, and assay buffer composition.

Structure-Activity Relationships (SAR)

The pharmacological profile of TMA-2 is highly dependent on its specific methoxy group substitution pattern.

-

Comparison with TMA: TMA-2 (this compound) is significantly more potent than its isomer TMA (3,4,5-trimethoxyamphetamine). [1][3]This highlights the critical importance of the 2- and 5-methoxy groups for high-affinity binding and activation of the 5-HT2A receptor.

-

Comparison with DOM: When the 4-methoxy group of TMA-2 is replaced with a methyl group to form DOM (2,5-dimethoxy-4-methylamphetamine), the potency at the 5-HT2A receptor increases approximately tenfold. [1]This suggests that the substituent at the 4-position significantly influences receptor interaction.

These comparisons underscore the fine-tuned structural requirements for potent 5-HT2A receptor agonism within the phenethylamine class. The 2,4,5-substitution pattern of TMA-2 represents a key scaffold for potent hallucinogenic activity. [2]

Conclusion

This technical guide has detailed the methodologies for characterizing the interaction of this compound with the serotonin 5-HT2A receptor. Through a combination of radioligand binding assays and functional assessments of Gq/11 and β-arrestin signaling pathways, a comprehensive pharmacological profile of TMA-2 can be established. The available data indicate that TMA-2 is a 5-HT2A receptor agonist, with its binding affinity and functional potency being highly sensitive to its specific chemical structure. A thorough understanding of these molecular interactions is essential for the rational design of novel psychoactive compounds and for advancing our knowledge of the neurobiology of psychedelic agents.

References

- 5-HT2A receptor - Wikipedia. (n.d.).

- 5-HT2A receptor - bionity.com. (n.d.).

- Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf. (2017, November 20).

- Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. (n.d.).

- Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC. (n.d.).

- Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. (n.d.).

- Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. (n.d.).

- Detailed signal transduction pathways of serotonin-2A receptors... - ResearchGate. (n.d.).

- ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023, November 6).

- Schematic representation of the GPCR signaling pathway. Protein... - ResearchGate. (n.d.).

- How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment - YouTube. (2017, March 16).

- Report on the risk assessment of TMA-2 in the framework of the joint action on new synthetic drugs - EMCDDA. (n.d.).

- 5-HT2A Biochemical Binding Assay Service - Reaction Biology. (n.d.).

- Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (n.d.).

- 8.4: G-protein Coupled Receptors (GPCRs) - Biology LibreTexts. (2023, August 31).

- 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. (n.d.).

- This compound - Wikipedia. (n.d.).

- 3,4,5-Trimethoxyamphetamine - Grokipedia. (n.d.).

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).

- G protein coupled receptors and their Signaling Mechanism | PPTX - Slideshare. (n.d.).

- 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.).

- GPCR Pathway - Creative Diagnostics. (n.d.).

- Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - NIH. (n.d.).

- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - ACS Publications. (n.d.).

- Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC - PubMed Central. (n.d.).

- Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PubMed Central. (n.d.).

- Binding affinities for 5-HT1A and 5-HT2A receptors and antagonist... - ResearchGate. (n.d.).

- Benzscaline - Wikipedia. (n.d.).

- 5-HT2A receptors: Pharmacology and functional selectivity - PubMed. (n.d.).

- Evidence that 5‐HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non‐psychedelic drugs - ResearchGate. (n.d.).

- Receptor binding affinities for rat receptors in vitro K i values are... - ResearchGate. (n.d.).

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. drugsandalcohol.ie [drugsandalcohol.ie]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. 5-HT2A_receptor [bionity.com]

- 6. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the In Vivo Neurochemical Effects of 2,4,5-Trimethoxyamphetamine (TMA-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the in vivo neurochemical effects of 2,4,5-Trimethoxyamphetamine (TMA-2), a potent psychedelic compound of the phenethylamine and amphetamine classes. We delve into its primary pharmacodynamics, focusing on its interactions with serotonergic and dopaminergic systems. This document details established in vivo methodologies for assessing these effects, including microdialysis and behavioral assays, providing step-by-step protocols and the scientific rationale behind them. Furthermore, we present a synthesis of quantitative data on receptor affinities, discuss potential neurotoxic mechanisms, and utilize diagrams to visualize key pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating the complex neuropharmacology of TMA-2 and related compounds.

Introduction to this compound (TMA-2)

This compound, commonly known as TMA-2, is a synthetic psychedelic substance belonging to the trimethoxyamphetamine series of positional isomers.[1] Structurally, it is the 4-methoxy analog of 2,5-dimethoxy-4-methylamphetamine (DOM) and is characterized by a phenethylamine core with an alpha-methyl group, classifying it as a substituted amphetamine.[1][2] The specific placement of the three methoxy groups on the phenyl ring at the 2, 4, and 5 positions is critical for its potent psychoactive effects.[3]

First described in the scientific literature in 1933 and later synthesized and bioassayed by Alexander Shulgin, TMA-2 is noted for producing psychedelic effects at oral doses of 20 to 40 mg, with a duration of 8 to 12 hours.[1] Its effects are primarily mediated through its interaction with the central nervous system, particularly the serotonin receptor system, which distinguishes its mechanism from that of classical stimulants like amphetamine. Understanding the in vivo neurochemical profile of TMA-2 is essential for elucidating the basis of its psychedelic properties and for assessing its potential therapeutic or toxicological significance.

Primary Pharmacodynamics: Receptor Interaction Profile

The neurochemical effects of TMA-2 are rooted in its interactions with specific neuroreceptor systems. Its profile is characterized by a primary affinity for serotonin receptors, with secondary, weaker interactions at other monoaminergic sites.

Serotonergic System Interactions

The hallmark of TMA-2's pharmacology is its activity at serotonin 2A (5-HT2A) receptors.[2][4]

-

5-HT2A Receptor: TMA-2 acts as a partial agonist at the 5-HT2A receptor.[2] This interaction is considered the primary mechanism underlying its psychedelic effects, a property shared with classic hallucinogens like LSD and psilocybin.[5] Studies have reported its binding affinity (Ki) for the human 5-HT2A receptor to be approximately 1300-1650 nM, with a half-maximal effective concentration (EC50) of 190 nM.[1] Activation of 5-HT2A receptors, particularly in cortical regions, leads to the complex downstream signaling responsible for the perceptual and cognitive alterations characteristic of the psychedelic experience.[6]

-

5-HT2B and 5-HT2C Receptors: TMA-2 also demonstrates activity at the 5-HT2B and, to a much lesser extent, the 5-HT2C receptors.[1] While its affinity for these subtypes is lower than for 5-HT2A, these interactions may contribute to the nuance of its overall pharmacological profile.[4]

-

5-HT1A Receptor: The compound shows significantly lower affinity for the 5-HT1A receptor.[1][4]

Dopaminergic and Other Monoaminergic Systems

Unlike its parent compound amphetamine, TMA-2 is largely inactive at the primary monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1][7] This indicates that TMA-2 does not act as a potent monoamine releasing agent or reuptake inhibitor, which is a key differentiator from typical psychostimulants. Its direct interactions with dopamine receptors are also considered to be weak. However, downstream, indirect modulation of dopamine release can occur as a consequence of potent serotonergic activation.

The following diagram illustrates the primary molecular targets of TMA-2.

Caption: Primary molecular targets and downstream effects of TMA-2.

In Vivo Neurochemical Dynamics & Data Summary

While direct receptor binding data provides a molecular snapshot, in vivo studies are crucial for understanding the dynamic neurochemical consequences of TMA-2 administration in a living system. These studies typically involve measuring changes in extracellular neurotransmitter concentrations in specific brain regions.

The primary in vivo effect of TMA-2 is the functional activation of 5-HT2A receptors, which can be indirectly measured through behavioral assays like the head-twitch response (HTR) in rodents.[5][8] The frequency of HTR is strongly correlated with 5-HT2A agonist potency.[5] Although TMA-2 is not a potent dopamine releaser itself, the activation of cortical 5-HT2A receptors can indirectly influence dopamine release in subcortical areas like the striatum and nucleus accumbens.[9] This serotonergic-dopaminergic interplay is a key area of psychedelic research. Amphetamine and methamphetamine are known to robustly increase dopamine release, which can be measured via in vivo microdialysis.[10][11][12]

Below is a summary of key quantitative data for TMA-2 and related compounds.

| Compound | Target | Parameter | Value | Reference |

| TMA-2 | Human 5-HT2A Receptor | Ki (Binding Affinity) | ~1300 nM | [1] |

| TMA-2 | Human 5-HT2A Receptor | EC50 (Potency) | 190 nM | [1] |

| TMA-2 | Human 5-HT2A Receptor | Emax (Efficacy) | 84% | [1] |

| TMA-2 | Human 5-HT2C Receptor | Activity | Much less than 5-HT2A/2B | [1] |

| TMA-2 | Monoamine Transporters | Activity | Inactive | [1] |

| Mescaline | Human 5-HT2A Receptor | EC50 (Potency) | ~10,000 nM | [7] |

| 3,4,5-TMA | Human 5-HT2A Receptor | EC50 (Potency) | 1,700 nM | [13] |

Methodologies for In Vivo Assessment

To investigate the neurochemical effects of TMA-2 in vivo, researchers employ a variety of specialized techniques. These methods allow for the real-time measurement of neurochemicals and the observation of corresponding behavioral changes.

In Vivo Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis is a widely used technique for sampling the extracellular fluid of discrete brain regions in awake, freely moving animals.[14][15] It allows for the quantification of basal and drug-induced changes in neurotransmitter levels.

Experimental Protocol: Microdialysis in the Rodent Brain

-

Surgical Implantation:

-

Anesthetize the rodent (e.g., rat or mouse) using an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., medial prefrontal cortex or nucleus accumbens).

-

Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement.

-

Allow the animal to recover for several days post-surgery.

-

Causality: The guide cannula provides a stable port for later insertion of the microdialysis probe, minimizing tissue damage during the experiment itself. Recovery time is essential for the blood-brain barrier to reform and for inflammation to subside.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert a microdialysis probe (with a semipermeable membrane of a specific molecular weight cutoff) through the guide cannula into the brain tissue.[15]

-

Connect the probe to a syringe pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).[16]

-

Causality: The slow flow rate allows for efficient diffusion of neurotransmitters from the extracellular space across the probe's membrane into the aCSF, a process driven by the concentration gradient.[15]

-

-

Sample Collection & Analysis:

-

Collect baseline dialysate samples for a set period (e.g., 60-120 minutes) to establish stable neurotransmitter levels.

-

Administer TMA-2 (systemically, e.g., via intraperitoneal injection) or directly into the brain region via reverse dialysis.[15]

-

Continue collecting dialysate fractions at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.

-

Analyze the collected samples for neurotransmitter content (e.g., dopamine, serotonin) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or mass spectrometry.[17]

-

-

Data Interpretation:

-

Quantify the concentration of each neurotransmitter in the samples.

-

Express post-drug levels as a percentage change from the stable baseline average. This normalization accounts for individual differences in probe recovery and baseline levels.

-

The diagram below outlines the workflow for a typical in vivo microdialysis experiment.

Caption: Workflow for an in vivo microdialysis experiment.

Behavioral Pharmacology: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in mice and rats is a rapid, side-to-side head movement that serves as a reliable behavioral proxy for in vivo 5-HT2A receptor activation.[5][18]

-

Mechanism: The HTR is specifically mediated by 5-HT2A receptor activation, as it is blocked by 5-HT2A antagonists and absent in 5-HT2A knockout mice.[5]

-

Protocol: Animals are administered the test compound (TMA-2), and the number of head twitches is counted over a specified period. The dose-response relationship of HTR frequency can be used to determine the relative in vivo potency of different 5-HT2A agonists.[19]

-

Significance: This assay provides a functional, whole-animal readout that is highly correlated with the primary mechanism of psychedelic action, complementing neurochemical measurements.[8]

Metabolism and Potential Neurotoxicological Profile

The neurotoxicity of substituted amphetamines is a significant area of concern.[20][21] Compounds like methamphetamine and MDMA are known to cause long-term damage to dopaminergic and serotonergic nerve terminals.[22][23] This toxicity is often linked to factors such as oxidative stress, mitochondrial dysfunction, and hyperthermia.[22][24]

For TMA-2, while it lacks the potent monoamine-releasing properties of more neurotoxic amphetamines, its metabolic profile and potential for producing reactive metabolites warrant careful investigation. The α-methyl group on the phenethylamine backbone is known to increase metabolic stability, which contributes to its longer duration of action compared to its phenethylamine counterparts.[2] However, the specific metabolic pathways and the potential for the formation of neurotoxic quinone species, as seen with other compounds, have not been extensively characterized for TMA-2. Future in vivo studies should aim to identify TMA-2 metabolites and assess markers of neuronal damage (e.g., glial fibrillary acidic protein expression, nerve terminal integrity) following high-dose or chronic administration.

Conclusion and Future Research Directions

This compound (TMA-2) is a classic psychedelic whose in vivo neurochemical effects are primarily driven by its partial agonism at the 5-HT2A receptor. Unlike many other substituted amphetamines, it does not significantly interact with monoamine transporters, and its effects on the dopamine system are likely indirect consequences of serotonergic stimulation.

Key knowledge gaps remain that present opportunities for future research:

-

High-Resolution Neurotransmitter Dynamics: Utilizing advanced techniques like fast-scan cyclic voltammetry (FSCV) to measure real-time (sub-second) dopamine and serotonin release following TMA-2 administration.

-

Regional Specificity: Conducting comprehensive microdialysis studies across multiple brain regions (e.g., different cortical layers, striatal subregions) to map the precise neurochemical impact of TMA-2.

-

Metabolic and Toxicological Profiling: A thorough in vivo investigation of TMA-2's metabolic fate and a rigorous assessment of its long-term neurotoxic potential are critical.

-

Translational Studies: Correlating neurochemical changes in animal models with advanced behavioral paradigms and, where ethically feasible, with human neuroimaging studies to bridge the gap between preclinical and clinical understanding.

This guide provides a foundational framework for professionals engaged in the study of TMA-2, highlighting the core mechanisms and the experimental approaches necessary to further unravel its complex in vivo neuropharmacology.

References

- Gudelsky, G. A., & Yamamoto, B. K. (2003). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. PubMed. [Link]

- Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PubMed Central. [Link]

- Miller, D. B., & O'Callaghan, J. P. (2001).

- Miller, D. B., & O'Callaghan, J. P. (2001).

- Yamamoto, B. K., & Zhu, W. (2004).

- Willins, D. L., & Meltzer, H. Y. (1997). Direct injection of 5-HT2A receptor agonists into the medial prefrontal cortex produces a head-twitch response in rats. Journal of Pharmacology and Experimental Therapeutics. [Link]

- Cadet, J. L., Jayanthi, S., & Deng, X. (2003). Neurotoxicity of Substituted Amphetamines: Molecular and cellular Mechanisms.

- Poklis, J. L., et al. (2021).

- Hanks, J. B. (2020). Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice. VCU Scholars Compass. [Link]

- Labcorp. (2023).

- de la Peña, J. B., et al. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]

- Akimoto, K., et al. (1992).

- Lee, J. S., et al. (2018). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. [Link]

- Wikipedia. (n.d.). Ψ-PEA. Wikipedia. [Link]

- Wikipedia. (n.d.). This compound. Wikipedia. [Link]

- Lohr, K. M., et al. (2014).

- Wikipedia. (n.d.). Mescaline. Wikipedia. [Link]

- ResearchGate. (n.d.). Summary of the results obtained from in vivo microdialysis studies of...

- Luethi, D., et al. (2019).

- Wikipedia. (n.d.). 3,4,5-Trimethoxyamphetamine. Wikipedia. [Link]

- Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

- Wikipedia. (n.d.). 3C-TFE. Wikipedia. [Link]

- Lohr, K. M., et al. (2014).

- Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. NIH. [Link]

- Abekawa, T., et al. (1998).

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct injection of 5-HT2A receptor agonists into the medial prefrontal cortex produces a head-twitch response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mescaline - Wikipedia [en.wikipedia.org]

- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 9. Both metabotropic glutamate I and II receptors mediate augmentation of dopamine release from the striatum in methamphetamine-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo microdialysis reveals a diminished amphetamine-induced DA response corresponding to behavioral sensitization produced by repeated amphetamine pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. labcorp.com [labcorp.com]

- 19. mdpi.com [mdpi.com]

- 20. stacks.cdc.gov [stacks.cdc.gov]

- 21. stacks.cdc.gov [stacks.cdc.gov]

- 22. Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Amphetamine neurotoxicity: cause and consequence of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis and Discovery of 2,4,5-Trimethoxyamphetamine (TMA-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the seminal work surrounding 2,4,5-Trimethoxyamphetamine (TMA-2), a classic psychedelic phenethylamine. We will explore its historical context, the causal logic behind its chemical synthesis as pioneered by Dr. Alexander Shulgin, its analytical characterization, and its initial pharmacological evaluation.

Introduction: The Systematic Exploration of Phenethylamines

The mid-20th century was a period of burgeoning interest in the structural and pharmacological relationships of psychoactive compounds. Following the characterization of mescaline (3,4,5-trimethoxyphenethylamine), the primary psychoactive alkaloid in peyote cactus, researchers began a systematic exploration of its synthetic analogues.[1] The goal was to understand how modifications to the phenethylamine backbone—the core structure of a phenyl ring attached to an amino group via an ethyl chain—influenced psychoactivity.[2]

It was within this scientific milieu that Alexander Shulgin, a biochemist and pharmacologist, embarked on a comprehensive study of substituted phenethylamines.[1][3] His work, meticulously documented in the book PiHKAL ("Phenethylamines I Have Known and Loved"), was foundational.[4][5] Shulgin's approach was not random; it was a deliberate investigation into structure-activity relationships (SAR).[6] One of the key questions was how the placement of methoxy (-OCH₃) groups on the phenyl ring would alter the potency and qualitative effects compared to mescaline. This led to the synthesis and evaluation of a series of trimethoxyamphetamine isomers, including TMA-2.[4][7] While TMA-2 was first synthesized by Viktor Bruckner in 1933, it was not investigated as a psychoactive substance until Shulgin's work in 1962.[8]

Part I: The Synthesis of TMA-2

The most well-documented synthesis of TMA-2, detailed by Shulgin, is a two-step process starting from the commercially available precursor 2,4,5-trimethoxybenzaldehyde.[9][10] This method is a classic example of a Henry reaction (a nitroaldol condensation) followed by a reduction.

Chemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 2,4,5-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | 112-114 | Beige Powder |

| 2-Nitro-1-(2,4,5-trimethoxyphenyl)propene | C₁₂H₁₅NO₅ | 253.25 | 98-102 | Yellow Crystals |

| TMA-2 Hydrochloride | C₁₂H₂₀ClNO₃ | 261.75 | 188.5-189.5 | Fine White Crystals |

(Data sourced from PubChem, ChemicalBook, and PiHKAL)[9][11][12]

Step 1: Condensation to form 2-Nitro-1-(2,4,5-trimethoxyphenyl)propene

The initial step involves the condensation of 2,4,5-trimethoxybenzaldehyde with nitroethane. This reaction is catalyzed by a weak base, typically an ammonium salt like anhydrous ammonium acetate.

Causality and Experimental Choices:

-

Precursor: 2,4,5-trimethoxybenzaldehyde is the logical starting point as it already contains the correctly substituted aromatic ring.[10]

-

Reagent: Nitroethane provides the three-carbon side chain required to form the amphetamine structure. The nitro group (-NO₂) is an essential intermediate functional group that is readily reducible to the target amine (-NH₂).

-

Catalyst: Anhydrous ammonium acetate serves as the catalyst. Upon heating, it provides a source of ammonia and acetic acid, facilitating the Knoevenagel-type condensation. The anhydrous nature is critical to drive the reaction equilibrium towards the dehydrated nitropropene product.

-

A solution of 50 g of 2,4,5-trimethoxybenzaldehyde in 175 mL of nitroethane is prepared.[9]

-

To this solution, 10 g of anhydrous ammonium acetate is added.[9]

-

The mixture is heated on a steam bath for 2 hours. The color will progress from yellow to a deep orange/red.[9][13]

-

The excess nitroethane is removed under reduced pressure (vacuum).[9]

-

The resulting oily residue is transferred to a beaker, and the reaction flask is rinsed with three 60 mL portions of boiling methanol.[9]

-

Upon stirring the combined residue and methanol washes, the product, 2-nitro-1-(2,4,5-trimethoxyphenyl)propene, spontaneously crystallizes as yellow crystals.[9]

-

After cooling, the crystals are collected by filtration, washed sparingly with methanol, and air-dried. A typical yield is around 35.1 g, with a melting point of 98-99 °C.[9] Recrystallization from methanol can further purify the product, raising the melting point to 101-102 °C.[9]

Step 2: Reduction to this compound (TMA-2)

The second and final step is the reduction of the nitropropene intermediate to the corresponding primary amine. The choice of reducing agent is critical for the success of this transformation. Shulgin employed Lithium Aluminum Hydride (LAH), a potent and versatile reducing agent.

Causality and Experimental Choices:

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH₄ or LAH) is a powerful, non-selective hydride donor. It is highly effective for reducing both the nitro group and the carbon-carbon double bond of the nitropropene intermediate to yield the saturated primary amine in a single step.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is an ether that is relatively unreactive towards LAH and effectively dissolves the nitropropene intermediate. The use of anhydrous solvents is mandatory, as LAH reacts violently with water.

-

A suspension of 31.6 g of powdered LAH is prepared in 1 L of anhydrous THF (with a small amount of anhydrous diethyl ether) and brought to a gentle reflux.[9]

-

A solution of 40.0 g of the 2-nitro-1-(2,4,5-trimethoxyphenyl)propene intermediate in 200 mL of anhydrous THF is added slowly over 4 hours to the refluxing LAH suspension.[9]

-

The reaction mixture is maintained at reflux for an additional 24 hours to ensure the reduction is complete.[9]

-

The mixture is then cooled to 0 °C using an external ice bath. The excess, highly reactive LAH must be carefully quenched. This is achieved by the sequential and cautious addition of:

-

32 mL of water (diluted with a small amount of THF).

-

32 mL of 15% sodium hydroxide (NaOH) solution.

-

96 mL of water.[9]

-

-

This procedure (known as a Fieser workup) results in the formation of granular, white inorganic salts (lithium and aluminum hydroxides) that are easily removed by filtration.[9] The filter cake is washed with additional THF.

-

The combined filtrate and washes are concentrated under vacuum, yielding an impure amber oil (the free base of TMA-2).[9]

-

For purification and salt formation, the oil is dissolved in 180 mL of isopropanol and neutralized with 30 mL of concentrated hydrochloric acid (HCl).[9]

-

The resulting solution is diluted with 1500 mL of anhydrous diethyl ether. This causes the hydrochloride salt to precipitate, initially as an oil which crystallizes upon stirring.[9]

-

The final product, this compound hydrochloride (TMA-2), is collected by filtration, washed with diethyl ether, and air-dried to yield fine white crystals. A typical yield is around 29.0 g with a melting point of 188.5-189.5 °C.[9]

Part II: Visualization of the Synthesis Workflow

The following diagrams illustrate the logical flow and chemical transformation involved in the synthesis of TMA-2.

Caption: Overall workflow for the synthesis of TMA-2 HCl.

Part III: Analytical Validation and Pharmacological Discovery

The structural confirmation of a newly synthesized compound is paramount. While Shulgin's era relied on elemental analysis (Anal. (C₁₂H₂₀ClNO₃) C,H,N) and melting point determination, modern standards would employ a suite of spectroscopic techniques.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This would confirm the molecular weight (225.288 g·mol⁻¹ for the free base) and provide a characteristic fragmentation pattern for unequivocal identification.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide a complete map of the molecule's carbon-hydrogen framework, confirming the substitution pattern of the methoxy groups and the structure of the aminopropane side chain.

-

Infrared (IR) Spectroscopy: This would show characteristic absorption bands for the amine N-H bonds, aromatic C-H bonds, and C-O ether linkages.

Pharmacological Profile and Discovery

Shulgin's pioneering work extended beyond synthesis to the careful evaluation of the compound's psychoactive effects, a practice known as human bioassay.[1] His findings for TMA-2, documented in PiHKAL, established its identity as a potent psychedelic.

-

Dosage: Shulgin identified the active oral dosage range as 20 to 40 mg.[7]

-

Potency: This makes TMA-2 significantly more potent than its isomer TMA (3,4,5-trimethoxyamphetamine), which has a dosage of 100-250 mg.[7][14] It is, however, about ten times less potent than DOM (2,5-dimethoxy-4-methylamphetamine).[7][10]

-

Duration: The effects were reported to last between 8 and 12 hours.[7]

-

Subjective Effects: The reported effects are archetypal for classic psychedelics, including intense closed-eye kaleidoscopic imagery, visual distortions, auditory enhancement, and profound alterations in thought processes and time perception.[7][8]

-

Mechanism of Action: Later research has confirmed that TMA-2, like other classic psychedelics, acts as an agonist, primarily at the serotonin 5-HT₂ₐ receptor.[7][10] Its affinity (Kᵢ) for this receptor has been measured at 1300-1650 nM.[7] The alpha-methyl group on the side chain is crucial for its activity, as it provides steric hindrance that protects the amine from metabolic breakdown by monoamine oxidase (MAO), thereby increasing bioavailability and duration of action.[6]

Conclusion

The synthesis and discovery of TMA-2 represent a landmark case study in the systematic, structure-driven exploration of psychoactive compounds. The work of Alexander Shulgin provided a robust and reproducible synthetic pathway and offered the first critical insights into its pharmacological profile. This research not only introduced a novel psychedelic agent but also contributed significantly to the broader understanding of how subtle changes in molecular architecture can dramatically influence interactions with serotonergic receptors in the central nervous system. The methodologies and principles established during this period continue to inform the field of medicinal chemistry and drug development today.

References

- Shulgin, A. (2013, August 15). #158 Tma-2; this compound. Erowid. [Link]

- European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Report on the risk assessment of TMA-2 in the framework of the joint action on new synthetic drugs. [Link]

- Wikipedia. (n.d.). 3,4,5-Trimethoxyamphetamine. [Link]

- PsychonautWiki. (n.d.). TMA-2. [Link]

- United Nations Office on Drugs and Crime (UNODC). (n.d.). Details for Phenethylamines. [Link]

- PsychonautWiki. (n.d.). PiHKAL. [Link]

- Wikipedia. (n.d.). Psychedelic drug. [Link]

- Uemura. (n.d.).

- Wikipedia. (n.d.). PiHKAL. [Link]

- Shulgin, A., & Shulgin, A. (n.d.).

- ResearchGate. (n.d.).

- Dr.Oracle. (2025, September 24).

- Gems, D. (1999). BOOK REVIEW. PIHKAL - A CHEMICAL LOVE STORY TIHKAL - THE CONTINUATION. Theoretical Medicine and Bioethics, 20, 477-479. [Link]

- Wikipedia. (n.d.). Ψ-PEA. [Link]

- Wikipedia. (n.d.). 3C (psychedelics). [Link]

- DelveInsight. (n.d.).

- Wikipedia. (n.d.). This compound. [Link]

- National Center for Biotechnology Information (NCBI). (n.d.).

- Human Psychedelic Research: A Historical And Sociological Analysis. (1999, April 1). [Link]

- Dr.Oracle. (n.d.).

- Spirit Pharmacist. (2024, May 2). An Introduction to Psychedelic Phenethylamines. [Link]

- Sciencemadness Discussion Board. (2005, February 22). Easy TMA-2 Synthesis. [Link]

- Thermal Support. (n.d.).

- ResearchGate. (n.d.). (a) optical image of sample TMA2. (b)1: average spectrum of the region.... [Link]

- PubChem. (n.d.). 2,4,5-Trimethoxybenzaldehyde. [Link]

Sources

- 1. PIHKAL/TIHKAL [ucl.ac.uk]

- 2. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]

- 3. Details for Phenethylamines [unodc.org]

- 4. m.psychonautwiki.org [m.psychonautwiki.org]

- 5. PiHKAL - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. m.psychonautwiki.org [m.psychonautwiki.org]

- 9. #158 Tma-2; this compound [studfile.net]

- 10. drugsandalcohol.ie [drugsandalcohol.ie]

- 11. 2,4,5-Trimethoxybenzaldehyde | 4460-86-0 [chemicalbook.com]

- 12. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,4,5-Trimethoxyphenyl-2-nitropropene: An alternative approach [erowid.org]

- 14. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

2,4,5-Trimethoxyamphetamine (TMA-2): A Technical Guide for Psychedelic Research

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trimethoxyamphetamine (TMA-2), a classical psychedelic compound, for its application as a research tool in neuroscience and drug development. This document details the pharmacological properties of TMA-2, including its mechanism of action, receptor binding profile, and structure-activity relationships. Furthermore, this guide offers detailed, step-by-step protocols for essential in vitro and in vivo experimental procedures to characterize and evaluate TMA-2 and novel psychedelic compounds. This includes receptor binding assays, functional assays measuring intracellular calcium mobilization, and the head-twitch response (HTR) model in rodents. Safety protocols for handling this potent compound are also outlined. The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary technical knowledge and practical methodologies to effectively utilize TMA-2 in the exploration of psychedelic science and the development of novel therapeutics.

Introduction to this compound (TMA-2)

This compound, commonly known as TMA-2, is a synthetic psychedelic substance belonging to the phenethylamine and amphetamine chemical classes.[1][2] It is a positional isomer of mescaline's amphetamine analogue, 3,4,5-trimethoxyamphetamine (TMA).[3] First synthesized by Viktor Bruckner in 1933, its psychoactive properties were later extensively documented by Alexander Shulgin in his seminal work, "PiHKAL (Phenethylamines I Have Known and Loved)".[2][4][5]

TMA-2 is recognized for its potent psychedelic effects, which are primarily mediated through its interaction with the serotonin 5-HT2A receptor.[2][6] The strategic placement of the three methoxy groups on the phenyl ring at the 2, 4, and 5 positions is crucial for its high potency compared to other TMA isomers.[7] This makes TMA-2 a valuable tool for researchers investigating the neurobiology of psychedelics and the structure-activity relationships of 5-HT2A receptor agonists. In his book, Shulgin described the oral dosage of TMA-2 to be between 20 to 40 mg with a duration of 8 to 12 hours.[1]

This guide will delve into the technical aspects of working with TMA-2, providing a foundation for its use in a controlled laboratory setting.

Pharmacology of TMA-2

The pharmacological profile of TMA-2 is central to its utility as a research tool. Its primary mechanism of action involves its interaction with the serotonergic system, specifically the 5-HT2A receptor.

Mechanism of Action: 5-HT2A Receptor Agonism